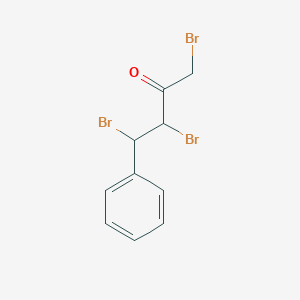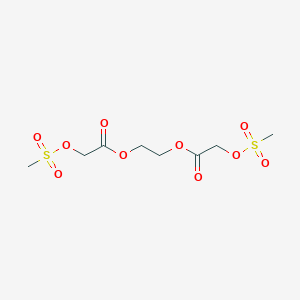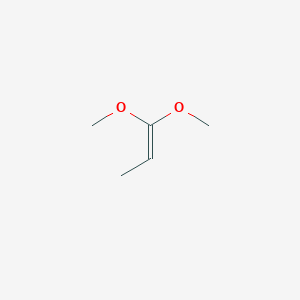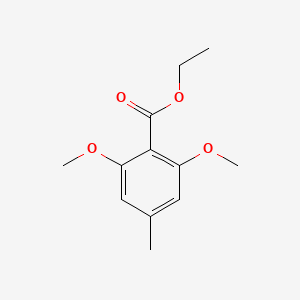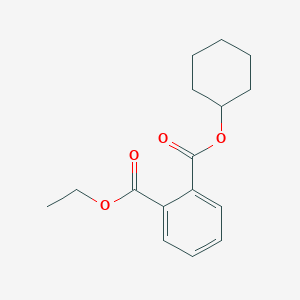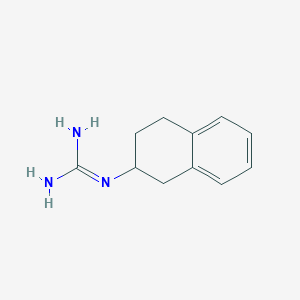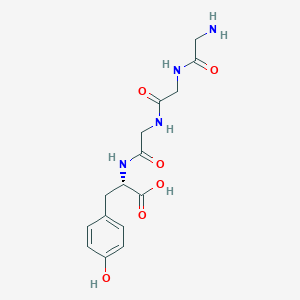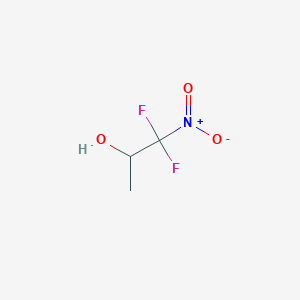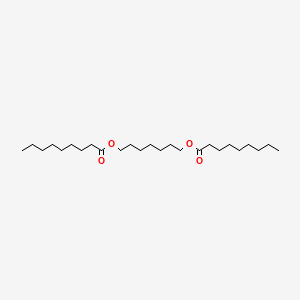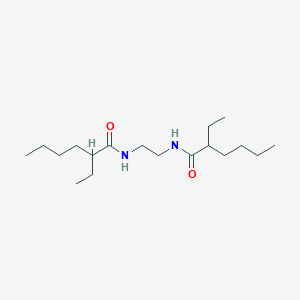
Carvenone oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of carvone and is known for its presence in essential oils of various aromatic plants
Preparation Methods
Carvenone oxide can be synthesized through several methods. One common synthetic route involves the isomerization of 1,2-limonene oxide using montmorillonite as a catalyst under solvent-free conditions . This method can be enhanced using microwave-assisted isomerization, which affords this compound in high yield within a short time. Industrial production methods may involve similar catalytic processes, ensuring efficient and scalable synthesis.
Chemical Reactions Analysis
Carvenone oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the isomerization of 1,2-limonene oxide to this compound is catalyzed by montmorillonite . The major products formed from these reactions depend on the specific conditions and reagents used, but this compound is often a key intermediate or final product.
Scientific Research Applications
Carvenone oxide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound and its derivatives have shown promising antioxidant, antimicrobial, anti-inflammatory, and anticancer activities . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways. Additionally, this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The exact mechanism of action of carvenone oxide is not well-documented. its biological effects are likely mediated through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise molecular mechanisms underlying its diverse biological activities.
Comparison with Similar Compounds
Carvenone oxide can be compared with other monoterpene ketones such as carvone, carvacrol, and thymol. While carvone oxide shares structural similarities with these compounds, it exhibits unique properties and applications. For example, carvone oxide has a moderate antibacterial effect compared to thymol and carvacrol . Its distinct chemical structure and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5729-99-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ROVXCLHKSQINCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1=O)O2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


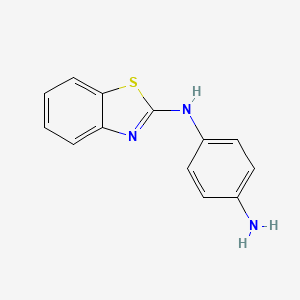
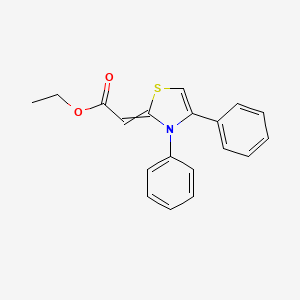
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
